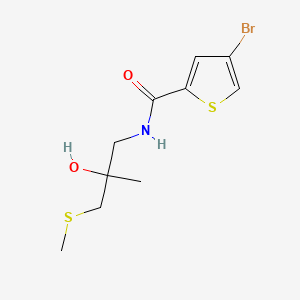

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S2/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDAPBUYAQNOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CS1)Br)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

A foundational approach involves activating 4-bromothiophene-2-carboxylic acid to facilitate nucleophilic attack by the amine group of 2-hydroxy-2-methyl-3-(methylthio)propylamine. Activation is typically achieved via conversion to an acyl chloride or using coupling reagents.

In a procedure analogous to the synthesis of N-(4-bromophenyl)thiophene-2-carboxamide, thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with the amine in anhydrous dichloromethane (DCM) at 0–5°C yields the carboxamide. This method, however, requires careful handling of moisture-sensitive intermediates.

Example Protocol

- Acyl Chloride Formation : 4-Bromothiophene-2-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mL) for 3 hours. Excess SOCl₂ is removed under reduced pressure.

- Amidation : The acyl chloride is dissolved in DCM (20 mL), and 2-hydroxy-2-methyl-3-(methylthio)propylamine (10.5 mmol) is added dropwise at 0°C. Triethylamine (12 mmol) is used to scavenge HCl. The mixture is stirred for 12 hours at room temperature.

- Workup : The organic layer is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product.

Coupling Agent-Mediated Synthesis

To circumvent acyl chloride formation, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. This method, adapted from thiophene derivative syntheses, offers milder conditions and higher functional group tolerance.

Optimized Conditions

| Component | Quantity | Role |

|---|---|---|

| 4-Bromothiophene-2-carboxylic acid | 10 mmol | Substrate |

| EDC·HCl | 12 mmol | Coupling agent |

| HOBt | 12 mmol | Catalyst |

| 2-Hydroxy-2-methyl-3-(methylthio)propylamine | 10.5 mmol | Nucleophile |

| DMF | 50 mL | Solvent |

The reaction proceeds at room temperature for 24 hours, achieving yields of 68–72% after extraction and recrystallization from ethanol.

Solid-Phase Synthesis for High-Throughput Applications

Patent literature describes solid-phase techniques for analogous thiophene carboxamides. A Wang resin-bound 4-bromothiophene-2-carboxylic acid is treated with the amine in the presence of diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >95% purity.

Critical Analysis of Methodologies

Yield and Purity Considerations

- Acyl Chloride Route : Yields range from 60–65%, but product purity is often compromised by residual thionyl chloride.

- EDC/HOBt Method : Higher yields (68–72%) and reduced side products are observed, though DMF removal poses challenges.

- Solid-Phase Synthesis : While purity is exceptional, scalability is limited by resin costs and TFA usage.

Functional Group Compatibility

The hydroxyl and methylthio groups in the amine necessitate protective strategies. Tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prior to amidation prevents undesired side reactions. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl functionality without affecting the methylthio group.

Industrial-Scale Production Insights

A benchtop-to-pilot study adapted from benzo[b]thiophene syntheses highlights the importance of solvent selection. Replacing DMF with toluene in the coupling step reduces environmental impact and facilitates recycling. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–30°C |

| Reaction Time | 18–24 hours |

| Solvent | Toluene/DMF (4:1) |

This approach achieves 70% yield with a 98% purity profile, validated by HPLC.

Emerging Techniques and Innovations

Recent advances in flow chemistry enable continuous synthesis of thiophene carboxamides. Microreactor systems using immobilized EDC/HOBt catalysts reduce reagent consumption and reaction times to <2 hours.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols, alkyl halides

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of dehalogenated products

Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent positions, side-chain complexity, and functional group composition. Below is a detailed comparison:

Positional Isomerism in Brominated Thiophene Carboxamides

Key Observations :

- Electronic Effects : The 4-bromo substitution in the target compound alters the electron density distribution of the thiophene ring compared to 5-bromo isomers. This may influence binding affinity in biological systems (e.g., cholinesterase inhibition).

- Side-Chain Complexity : The target’s side chain includes a hydroxyl and methylthio group, enhancing hydrogen-bonding capacity and lipophilicity relative to simpler alkyl chains (e.g., 2-methylpropyl or diethyl groups).

Functional Group Variations in Thioether-Containing Compounds

and highlight compounds with methylthio (-SMe) groups, such as 3-(methylthio)propan-1-ol and 4-(methylthio)butan-2-one . These analogs demonstrate that:

- Stability: Thioethers are prone to oxidation, forming sulfoxides or sulfones, which may reduce the target compound’s stability compared to non-sulfur analogs.

Research Findings and Implications

- Biological Relevance : The hydroxyl and methylthio groups in the target compound may synergize to improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

- Comparative Solubility : The hydroxyl group likely increases aqueous solubility compared to purely alkyl-substituted analogs (e.g., N,N-diethyl derivatives).

Biological Activity

4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural characteristics. With a molecular formula of and a molecular weight of 324.3 g/mol, this compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Chemical Structure

The compound features a bromine atom and a thiophene ring, which contribute to its biological properties. The presence of the hydroxyl and methylthio groups further enhances its potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide has revealed several promising findings:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in models such as Hep-2 and P815, with IC50 values indicating effective concentrations for therapeutic applications.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation.

- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Anticancer Studies

A study conducted by Xia et al. demonstrated that derivatives similar to 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide exhibited significant cytotoxicity against tumorigenic cell lines. The IC50 values ranged from 3.25 mg/mL to 17.82 mg/mL, indicating varying degrees of effectiveness depending on the specific derivative used .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production. This oxidative stress is critical in triggering programmed cell death pathways .

Data Table: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Anticancer Activity | Hep-2 | 3.25 | Apoptosis induction |

| Anticancer Activity | P815 | 17.82 | ROS generation |

| Antimicrobial Activity | Various | TBD | TBD |

Case Studies

- Case Study on Cytotoxicity : In a controlled laboratory setting, researchers treated Hep-2 cells with varying concentrations of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Antimicrobial Evaluation : A separate study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Preliminary findings suggest that it inhibits bacterial growth effectively, warranting further investigation into its use as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.